molecular formula C10H7NO3 B1609628 5-pyridin-3-yloxyfuran-2-carbaldehyde CAS No. 857284-14-1

5-pyridin-3-yloxyfuran-2-carbaldehyde

Cat. No.: B1609628
CAS No.: 857284-14-1
M. Wt: 189.17 g/mol
InChI Key: GXAKPDWNMSFIQY-UHFFFAOYSA-N
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Description

5-Pyridin-3-yloxyfuran-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyridin-3-yloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-3-yloxyfuran-2-carbaldehyde typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Pyridin-3-yloxy Group: This step often involves the nucleophilic substitution reaction where a pyridin-3-ol derivative reacts with a suitable leaving group on the furan ring.

    Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-3-yloxy group can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 5-pyridin-3-yloxyfuran-2-carboxylic acid.

    Reduction: 5-pyridin-3-yloxyfuran-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-pyridin-3-yloxyfuran-2-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

This compound can be used in the study of biological systems, particularly in the synthesis of bioactive molecules that interact with specific biological targets. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-pyridin-3-yloxyfuran-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    5-Pyridin-2-yloxyfuran-2-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.

    5-Pyridin-4-yloxyfuran-2-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.

    5-(2-Pyridyl)furan-2-carbaldehyde: The pyridine ring is directly attached to the furan ring without an oxygen linker.

Uniqueness

5-Pyridin-3-yloxyfuran-2-carbaldehyde is unique due to the position of the pyridin-3-yloxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

5-pyridin-3-yloxyfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAKPDWNMSFIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428160
Record name 5-(Pyrid-3-yloxy)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-14-1
Record name 5-(Pyrid-3-yloxy)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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